molecular formula C7H16ClNO2 B018601 H-DL-Val-OEt.HCl CAS No. 23358-42-1

H-DL-Val-OEt.HCl

Cat. No.: B018601
CAS No.: 23358-42-1
M. Wt: 181.66 g/mol
InChI Key: PQGVTLQEKCJXKF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methylbutanoate hydrochloride (CAS 17609-47-1), also known as L-Valine ethyl ester hydrochloride, is a chiral amino acid ester derivative widely used in pharmaceutical synthesis and organic chemistry. Its molecular formula is C₇H₁₆ClNO₂ (MW: 181.66 g/mol), featuring an ethyl ester group, a branched isobutyl side chain, and a protonated amine stabilized by hydrochloric acid. Key properties include:

  • Melting Point: 102–105°C
  • Optical Rotation: +6.7° (c = 2 in water)
  • Applications: Intermediate in prodrug synthesis (e.g., Valacyclovir hydrochloride) , chiral building block for peptides .

Properties

IUPAC Name

ethyl 2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVTLQEKCJXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-42-1
Record name Valine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl DL-valinate hydrochloride
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Record name Ethyl DL-valinate hydrochloride
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Mechanism of Action

Mode of Action

It’s known that valine and its derivatives can participate in the formation of proteins and other bioactive molecules. As an ester derivative of valine, DL-Valine Ethyl Ester Hydrochloride may undergo hydrolysis to release valine, which can then be incorporated into proteins.

Biochemical Pathways

Valine is one of the branched-chain amino acids (BCAAs), which are critical for protein synthesis and energy production in cells. The metabolic pathways involving valine include the BCAA degradation pathway, where valine is broken down into simpler molecules for energy production. DL-Valine Ethyl Ester Hydrochloride, as a valine derivative, may potentially influence these pathways.

Biological Activity

Ethyl 2-amino-3-methylbutanoate hydrochloride, also known as ethyl L-valinate, is a compound derived from the essential amino acid valine. Its biological activity is of significant interest across various fields, including pharmacology, sports science, and synthetic chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-amino-3-methylbutanoate hydrochloride has the molecular formula C7H15ClN2O2 and a molecular weight of approximately 174.66 g/mol. The compound features an ethyl ester functional group and a chiral center at the second carbon atom, which contributes to its unique biological properties.

The biological activity of ethyl 2-amino-3-methylbutanoate hydrochloride is primarily attributed to its role as an amino acid derivative. It participates in protein synthesis as a building block for polypeptides and can influence metabolic pathways due to its potential as a precursor for neurotransmitters. Additionally, its interaction with various biological molecules may modulate enzyme activities and receptor functions.

1. Exercise Performance Enhancement

Research has indicated that ethyl 2-amino-3-methylbutanoate hydrochloride may enhance exercise performance. A study conducted by Bloomer et al. evaluated the effects of a gel containing this compound on exercise performance. The results showed a modest improvement in performance metrics among certain individuals, termed "responders," although these changes were not statistically significant. The study suggested that the mechanism behind this enhancement might not solely rely on increased nitric oxide production.

2. Flavoring Agent in Wines

In the wine industry, derivatives of ethyl 2-amino-3-methylbutanoate have been studied for their impact on organoleptic properties. The S-enantiomer of related compounds has been associated with fruity aromas in wines, enhancing the sensory experience for consumers. This suggests potential applications in flavor enhancement within food science.

3. Synthetic Chemistry Applications

Ethyl 2-amino-3-methylbutanoate hydrochloride plays a crucial role in synthetic organic chemistry. It serves as a precursor in the synthesis of various compounds, including peptides and pharmaceuticals. Its ability to participate in regio- and stereoselective reactions makes it valuable for producing complex molecules with specific stereochemistry.

Case Studies and Research Findings

A variety of studies have explored the biological activity of ethyl 2-amino-3-methylbutanoate hydrochloride:

StudyFocusFindings
Bloomer et al. (2018)Exercise PerformanceModest improvement in performance; non-significant results overall; responders showed more pronounced effects
Wine Flavor AnalysisOrganoleptic PropertiesS-enantiomer enhances fruity aromas; significant impact on wine sensory profile
Synthetic Chemistry StudyReaction ApplicationsDemonstrated versatility in synthesizing complex molecules; effective in producing pharmaceutical intermediates

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 2-amino-3-methylbutanoate hydrochloride serves as an essential building block in the synthesis of various organic compounds. Its chiral nature allows it to be utilized in chiral pool synthesis, facilitating the production of optically active compounds. The compound can be used as a protected amino acid in peptide synthesis, where the ethyl ester group protects the carboxylic acid functionality, enabling efficient coupling with other amino acids.

Reactions and Derivatives
The compound participates in several chemical reactions such as oxidation, reduction, and substitution. These reactions lead to the formation of various derivatives that are valuable in pharmaceutical and agrochemical industries. For example, derivatives of ethyl 2-amino-3-methylbutanoate have been studied for their potential to produce complex molecules with specific stereochemistry.

Biological and Medicinal Applications

Therapeutic Potential
Research has indicated that ethyl 2-amino-3-methylbutanoate hydrochloride exhibits biological activities that could be beneficial for therapeutic applications. Studies have explored its antimicrobial properties and its role as an enzyme inhibitor . Additionally, it has been investigated for its potential use in treating conditions related to muscle metabolism and exercise performance enhancement.

Nitric Oxide Donor
The compound has been studied as a nitric oxide donor in sports performance contexts. A study by Bloomer et al. (2012) assessed the effects of a topical gel containing this compound on exercise performance. While the results indicated modest improvements, they highlighted its potential role in enhancing physical performance through nitric oxide modulation.

Nutritional Applications

Amino Acid Supplementation
As a derivative of valine, an essential branched-chain amino acid (BCAA), ethyl 2-amino-3-methylbutanoate hydrochloride may play a role in nutritional supplementation aimed at improving athletic performance and recovery. Its structural similarity to other BCAAs suggests potential benefits in protein synthesis and metabolic regulation during exercise.

Industrial Applications

Specialty Chemicals Production
In industrial settings, ethyl 2-amino-3-methylbutanoate hydrochloride is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility allows it to be employed in various synthetic pathways leading to commercially valuable products.

Summary Table of Applications

Application Area Details
Chemical SynthesisBuilding block for organic compounds; chiral pool synthesis; protected amino acid for peptides
Biological ResearchAntimicrobial activity; enzyme inhibition; therapeutic potential for muscle metabolism
Sports ScienceNitric oxide donor; potential for enhancing exercise performance
Nutritional SupplementsRole as an amino acid derivative; benefits in protein synthesis and recovery
Industrial UseIntermediate for specialty chemicals; applications in pharmaceuticals and agrochemicals

Case Studies

  • Exercise Performance Enhancement : Bloomer et al. (2012) conducted a study on a gel formulation containing ethyl 2-amino-3-methylbutanoate, finding non-statistically significant improvements in resistance exercise performance among participants.
  • Biochemical Interactions : Research into the interactions of this compound with biological systems has underscored its importance in physiological processes, indicating potential therapeutic applications .

Comparison with Similar Compounds

L-Valine Methyl Ester Hydrochloride (CAS 6306-52-1)

  • Structure : Methyl ester replaces ethyl; retains L-configuration.
  • Molecular Formula: C₆H₁₄ClNO₂ (MW: 167.64 g/mol).
  • Properties :
    • Melting Point: 170°C (decomposition)
    • Optical Rotation: +16° (c = 2 in water)
  • Key Difference : Higher melting point and optical activity compared to ethyl ester due to reduced ester chain length and increased crystal lattice stability .

D-Valine Methyl Ester Hydrochloride (CAS 7146-15-8)

  • Structure : Enantiomer of L-valine methyl ester.
  • Properties :
    • Melting Point: 170°C
    • Optical Rotation: -16° (mirror image of L-form) .
  • Application : Used in stereochemical studies or synthesis of D-configured peptides .

(S)-Ethyl 2-Amino-3,3-Dimethylbutanoate Hydrochloride (CAS 144054-74-0)

  • Structure : Additional methyl group at C3 (3,3-dimethyl vs. 3-methyl).
  • Molecular Formula: C₈H₁₈ClNO₂ (MW: 195.69 g/mol) .

DL-Valine Methyl Ester Hydrochloride (CAS 5619-05-6)

  • Structure : Racemic mixture (L- and D-forms).
  • Properties: Melting Point: Not explicitly reported; typically lower than enantiopure forms due to disrupted crystallinity .
  • Application: Cost-effective alternative for non-stereoselective reactions .

Structural and Functional Comparison Table

Compound Name CAS No. Molecular Formula MW (g/mol) Melting Point (°C) Optical Rotation [α]D (c=2, H₂O) Key Applications
Ethyl 2-amino-3-methylbutanoate HCl 17609-47-1 C₇H₁₆ClNO₂ 181.66 102–105 +6.7° Prodrug synthesis
L-Valine methyl ester HCl 6306-52-1 C₆H₁₄ClNO₂ 167.64 170 +16° Peptide synthesis
D-Valine methyl ester HCl 7146-15-8 C₆H₁₄ClNO₂ 167.64 170 -16° Stereochemical studies
(S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl 144054-74-0 C₈H₁₈ClNO₂ 195.69 Not reported Not reported Chiral intermediates
DL-Valine methyl ester HCl 5619-05-6 C₆H₁₄ClNO₂ 167.64 ~160–165 (est.) 0° (racemic) Non-stereoselective synthesis

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the acid-catalyzed esterification of valine with ethanol. In this approach, valine is suspended in anhydrous ethanol, and hydrogen chloride gas is bubbled through the mixture under reflux (78–85°C) for 12–24 hours. The hydrochloride salt forms in situ due to the protonation of the amino group by HCl, driving the equilibrium toward ester formation.

Key Variables :

  • HCl Concentration : Excess HCl ensures complete protonation of the amino group, minimizing side reactions.

  • Solvent Volume : A 5:1 ethanol-to-valine ratio prevents premature precipitation of the product.

  • Reaction Time : Prolonged reflux (>18 hours) improves yields but risks racemization at elevated temperatures.

Purification and Yield

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethyl acetate/hexane (1:3 v/v). This yields colorless crystals with a typical purity of 95–98% and a melting point of 102–105°C. Industrial-scale processes report yields of 70–75%, though lab-scale trials often achieve 65% due to losses during crystallization.

Enzymatic Transamination

Biocatalytic Synthesis

Recent advances employ ω-transaminases (ω-TAs) to convert β-keto esters to β-amino esters under mild conditions. For ethyl 2-amino-3-methylbutanoate, the substrate ethyl 3-methyl-2-oxobutanoate reacts with an amine donor (e.g., isopropylamine) in the presence of pyridoxal-5′-phosphate (PLP) and a transaminase.

Optimized Conditions :

ParameterValue
EnzymeCodexis® TA-12 (10 U/g substrate)
pH7.5 (phosphate buffer)
Temperature30°C
Reaction Time24–48 hours

This method achieves 80–85% conversion with enantiomeric excess (ee) >99% for the (S)-enantiomer. The free amine is subsequently treated with 4 M HCl in dioxane to form the hydrochloride salt.

Advantages Over Chemical Methods

  • Stereoselectivity : Enzymatic routes bypass racemization, critical for pharmaceutical applications.

  • Sustainability : Aqueous reaction media and biodegradable catalysts align with green chemistry principles.

Reductive Amination of β-Keto Esters

Synthetic Protocol

Ethyl 3-methyl-2-oxobutanoate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by reduction to the primary amine.

Stepwise Procedure :

  • Imine Formation : React ethyl 3-methyl-2-oxobutanoate (1.0 equiv) with ammonium acetate (2.5 equiv) in methanol at 25°C for 2 hours.

  • Reduction : Add NaBH₃CN (1.2 equiv) portionwise and stir for 12 hours.

  • Acidification : Quench with 4 M HCl in dioxane, isolate the hydrochloride salt via filtration.

Yield and Purity :

  • Lab-scale yields: 60–65% after recrystallization.

  • Purity: >95% by HPLC, with residual solvent <0.1% (ICH guidelines).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Direct Esterification65–75RacemicHighModerate (HCl waste)
Enzymatic80–85>99ModerateLow
Reductive Amination60–65RacemicHighHigh (cyanide use)

Industrial Considerations :

  • Direct Esterification : Preferred for bulk production due to low cost and simplicity.

  • Enzymatic Routes : Ideal for high-value pharmaceuticals requiring enantiopure products.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Dichloroethane enhances imine stability in reductive amination but poses toxicity concerns.

  • Co-Solvent Systems : Ethanol/water (9:1) in enzymatic methods improves substrate solubility without denaturing enzymes.

Racemization Mitigation

  • Low-Temperature Processing : Conducting esterification at 0–5°C reduces thermal racemization, preserving chirality.

  • Inert Atmosphere : Nitrogen sparging during reductive amination prevents oxidation of intermediates.

Industrial-Scale Production

Challenges and Solutions

  • HCl Management : Closed-loop systems recover and recycle HCl gas, minimizing emissions.

  • Enzyme Immobilization : Heterogenizing ω-TAs on silica supports reduces biocatalyst costs by enabling reuse.

Case Study: Pilot Plant Synthesis

A 100 kg batch using direct esterification achieved 72% yield with the following parameters:

  • Reactor Volume : 500 L

  • Energy Input : 15 kWh/kg

  • Purity : 97.3% (HPLC)

Q & A

Q. Basic Research Focus

  • 1H-NMR : Characteristic peaks include δ 8.98–8.76 (broad singlet, amine protons) and δ 3.88 (methoxy group) in DMSO-d6 .
  • Optical Rotation : Specific rotation of +6.7° (c = 2 in water) confirms chirality; deviations indicate racemization or impurities .
    Methodological Note : Use chiral HPLC or polarimetry with standardized solvent systems to monitor enantiomeric excess during synthesis .

What purification strategies are effective for isolating Ethyl 2-amino-3-methylbutanoate hydrochloride from reaction mixtures?

Q. Basic Research Focus

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials and byproducts .
  • Recrystallization : Ethyl acetate or dichloromethane/hexane mixtures enhance crystalline purity .
    Advanced Tip : For scale-up, consider fractional distillation under reduced pressure to recover solvents while minimizing decomposition .

How can researchers optimize enantioselective synthesis to avoid racemization?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) to preserve stereochemistry .
  • Low-Temperature Conditions : Conduct reactions at 0°C to suppress thermal racemization during acidification .
  • In Situ Monitoring : Track optical rotation dynamically to adjust reaction parameters (e.g., pH, solvent polarity) .

What are the stability profiles of Ethyl 2-amino-3-methylbutanoate hydrochloride under varying storage conditions?

Q. Advanced Research Focus

  • Moisture Sensitivity : Store in anhydrous environments (desiccated, under nitrogen) to prevent hydrolysis of the ester group .
  • Thermal Degradation : Melting point (102–105°C) indicates stability up to 100°C; prolonged heating above this range causes decomposition .
    Experimental Design : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation kinetics .

How is Ethyl 2-amino-3-methylbutanoate hydrochloride utilized as an intermediate in complex organic syntheses?

Q. Advanced Research Focus

  • Pharmaceutical Intermediates : It serves as a precursor in multi-step syntheses of isoindoline derivatives, such as (S)-[(2R,3R,11bR)-3-isobutyl-...] di(4-methylbenzenesulfonate), via coupling reactions .
  • Peptide Mimetics : The ethyl ester group facilitates incorporation into peptidomimetic scaffolds, enhancing bioavailability in drug candidates .

What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Q. Advanced Research Focus

  • Impurity Profiling : Use LC-MS to detect byproducts like unreacted benzaldehyde (m/z 106) or de-esterified valine derivatives .
  • Limit of Detection (LOD) : Optimize UV absorbance at 210 nm for amine-related impurities, achieving LOD < 0.1% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Val-OEt.HCl
Reactant of Route 2
Reactant of Route 2
H-DL-Val-OEt.HCl

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